niloticin

Description

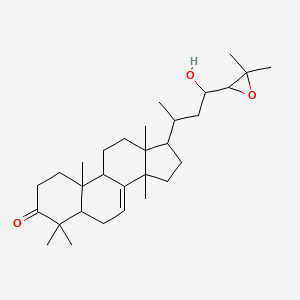

Niloticin (C₃₀H₄₈O₃) is a tirucallane-type triterpenoid isolated from plants such as Cortex phellodendri, Limonia acidissima, and Aphanamixis polystachya. Its chemical structure includes a 24,25-epoxy group and a hydroxylated side chain, contributing to its diverse bioactivities . Key pharmacological properties include:

- Anti-inflammatory activity: Targets myeloid differentiation protein 2 (MD-2), inhibiting the LPS-TLR4/MD-2-NF-κB pathway .

- Anticancer effects: Selective cytotoxicity against cervical cancer cells (HeLa IC₅₀ = 11.64 μM) with minimal toxicity to normal cells (MCF-10A IC₅₀ = 83.31 μM) .

- Drug-likeness: Oral bioavailability (41.4%), drug-likeness score (0.82), and compliance with Lipinski’s rules (MW = 456.78 Da, AlogP = 5.62) .

Properties

IUPAC Name |

17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQMMZUXYRXFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niloticin is primarily isolated from natural sources, specifically from the stem barks of Aphanamixis polystachya . The extraction process involves the use of organic solvents such as methanol or ethanol to obtain crude extracts, which are then subjected to chromatographic techniques for purification . The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Niloticin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Niloticin has been extensively studied for its scientific research applications in various fields:

Mechanism of Action

Niloticin exerts its effects by binding to specific molecular targets and modulating various signaling pathways . For instance, this compound binds to myeloid differentiation protein 2 (MD-2), which is involved in the toll-like receptor 4 (TLR4)-mediated inflammatory response . By binding to MD-2, this compound inhibits the activation of the TLR4/MD-2 complex, leading to the suppression of pro-inflammatory cytokines and mediators . Additionally, this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases and the upregulation of apoptotic regulatory molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Functional Analogues

Pharmacological Activities and Mechanisms

Anti-Inflammatory Activity

- This compound : Binds MD-2 with higher affinity (-10.0 kcal/mol) than LPS (-7.9 kcal/mol), suppressing TLR4/NF-κB signaling and reducing IL-6, TNF-α, and IL-1β by >50% at 100 µg/mL .

- Quercetin : Reduces IL-6 by 30–40% via IκB kinase inhibition but lacks direct MD-2 targeting .

- Stigmasterol : Inhibits COX-2 (IC₅₀ = 15 µM) but shows weaker NF-κB suppression .

Anticancer Activity

| Compound | Cancer Cell Line (IC₅₀) | Selectivity Index (Normal vs. Cancer) |

|---|---|---|

| This compound | HeLa: 11.64 μM | 7.2× (MCF-10A: 83.31 μM) |

| Azadironolide | HEp2: <20 μM | 3× (Vero cells) |

Molecular Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | MD-2 | -10.0 |

| This compound | AChE1 (Aedes aegypti) | -8.4 |

| Temephos | AChE1 | -4.75 |

| Stigmasterol | HPDE5 | -10.7 |

Pharmacokinetic and Drug-Likeness Profiles

| Parameter | This compound | Quercetin | Psoralen |

|---|---|---|---|

| Oral Bioavailability | 41.4% | 16.7% | 60–80% |

| LogP | 5.62 | 1.5 | 2.1 |

| Hydrogen Bond Donors | 1 | 5 | 1 |

| Rotatable Bonds | 5 | 4 | 3 |

This compound’s pharmacokinetic profile is superior to quercetin but less favorable than psoralen in systemic absorption.

Research Findings and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.